6-Amino-7,8-dihydroisoquinolin-5(6H)-one
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Overview
Description
6-Amino-7,8-dihydroisoquinolin-5(6H)-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an amino group at the 6th position and a keto group at the 5th position of the isoquinoline ring system. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a strong acid such as hydrochloric acid can lead to the formation of the desired isoquinolinone structure.
Another approach involves the reduction of 6-nitro-7,8-dihydroisoquinolin-5(6H)-one using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7,8-dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of 6-amino-7,8-dihydroisoquinolin-5(6H)-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 6-nitro-7,8-dihydroisoquinolin-5(6H)-one, while reduction of the keto group may produce 6-amino-7,8-dihydroisoquinolin-5(6H)-ol.
Scientific Research Applications
6-Amino-7,8-dihydroisoquinolin-5(6H)-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-7,8-dihydroisoquinolin-5(6H)-one: Similar structure but with a nitro group instead of an amino group.
6-Amino-7,8-dihydroisoquinolin-5(6H)-ol: Similar structure but with a hydroxyl group instead of a keto group.
Uniqueness
6-Amino-7,8-dihydroisoquinolin-5(6H)-one is unique due to the presence of both an amino group and a keto group on the isoquinoline ring system. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-amino-7,8-dihydro-6H-isoquinolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h3-5,8H,1-2,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBBQJTPLHCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=O)C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669310 |
Source
|
Record name | 6-Amino-7,8-dihydroisoquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-48-9 |
Source
|
Record name | 6-Amino-7,8-dihydroisoquinolin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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